molecular formula C36H26O2 B1611882 9,10-Bis(6-methoxynaphthalen-2-YL)anthracene CAS No. 235099-48-6

9,10-Bis(6-methoxynaphthalen-2-YL)anthracene

Cat. No.: B1611882
CAS No.: 235099-48-6
M. Wt: 490.6 g/mol
InChI Key: VEVBQRGODPIBNJ-UHFFFAOYSA-N
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Description

9,10-Bis(6-methoxynaphthalen-2-YL)anthracene is a compound known for its unique structural and electronic properties. It is typically found as a yellow crystalline powder and is used in various scientific and industrial applications, particularly as a fluorescent dye .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(6-methoxynaphthalen-2-YL)anthracene involves the reaction of 9,10-dibromoanthracene with 6-methoxy-2-naphthylboronic acid under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent such as toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures around 80-100°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

9,10-Bis(6-methoxynaphthalen-2-YL)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce hydroanthracenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

9,10-Bis(6-methoxynaphthalen-2-YL)anthracene has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Bis(6-methoxynaphthalen-2-YL)anthracene is unique due to the presence of methoxy groups, which enhance its solubility and photophysical properties. This makes it particularly useful in applications requiring high fluorescence efficiency and stability .

Properties

IUPAC Name

9,10-bis(6-methoxynaphthalen-2-yl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26O2/c1-37-29-17-15-23-19-27(13-11-25(23)21-29)35-31-7-3-5-9-33(31)36(34-10-6-4-8-32(34)35)28-14-12-26-22-30(38-2)18-16-24(26)20-28/h3-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVBQRGODPIBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)C=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595760
Record name 9,10-Bis(6-methoxynaphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235099-48-6
Record name 9,10-Bis(6-methoxynaphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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